4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
Description
Contextual Significance of Benzothiazole (B30560) Scaffolds in Chemical Research
The benzothiazole ring system is a prominent structural motif in medicinal chemistry, largely due to the wide spectrum of biological activities its derivatives exhibit. researchgate.net These compounds are integral to numerous pharmaceuticals and are investigated for a vast array of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and antiviral properties. researchgate.netmdpi.comtsijournals.com The inherent planarity of the ring system, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and structural environment conducive to interactions with biological macromolecules. jchemrev.com This versatility has established the benzothiazole scaffold as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological receptors with high affinity. researchgate.net
The benzothiazole nucleus serves as a fundamental building block in the design and synthesis of new bioactive agents. researchgate.net Its rigid structure provides a reliable anchor for orienting various functional groups in three-dimensional space, which is critical for receptor binding. The true versatility of the scaffold lies in the ability to modify its properties through substitution on both the benzene (B151609) and thiazole (B1198619) rings. researchgate.net
Research has consistently shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly influential in determining the compound's pharmacological activity. jchemrev.com
Position C-2: This position on the thiazole ring is readily functionalized. The nature of the substituent at C-2 can dramatically alter the biological profile of the molecule, influencing its mechanism of action and target specificity. mdpi.com
Position C-6: Located on the benzene portion of the scaffold, this position is also critical. The introduction of functional groups, such as amino or nitro groups, at the C-6 position has been shown to significantly impact the bioactivity of the resulting compounds. rdd.edu.iq For example, the presence of a 6-amino group has been linked to enhanced antileishmanial activity in certain derivatives. rdd.edu.iq
This capacity for targeted modification allows chemists to develop extensive libraries of benzothiazole derivatives and perform detailed structure-activity relationship (SAR) studies to optimize therapeutic potential.
The theoretical framework of benzothiazole is that of a fused aromatic heterocycle, consisting of a 5-membered 1,3-thiazole ring and a benzene ring. epa.gov The nine atoms of this bicyclic system are coplanar. Historically, the synthesis of benzothiazoles has been a subject of study since the late 19th century. organic-chemistry.org
One of the most established and versatile methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiols with various electrophilic partners such as carboxylic acids, acyl chlorides, aldehydes, or nitriles. mdpi.commdpi.com Another classical approach is the Jacobson cyclization of thiobenzanilides. mdpi.com Modern synthetic chemistry has expanded upon these foundations, introducing greener and more efficient methods, sometimes utilizing catalysts like samarium triflate in aqueous media or employing catalyst-free conditions with water as the solvent. mdpi.comresearchgate.net These advancements have made the synthesis of diverse benzothiazole derivatives more accessible for research and development.
Structural Characteristics and Chemical Importance of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine within the Benzothiazole Class
While extensive literature exists for the benzothiazole class, specific research on this compound is limited. However, its chemical importance can be inferred from an analysis of its structural components. The molecule is characterized by the core benzothiazole nucleus substituted with an ethyl group at the C-2 position, a chlorine atom at the C-4 position, and an amine group at the C-6 position.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₂S |
| Molar Mass | 212.70 g/mol |
| IUPAC Name | 6-chloro-4-ethyl-1,3-benzothiazol-2-amine |
| CAS Number | 944887-78-9 |
Each substituent contributes distinct properties to the molecule:
2-Ethyl Group: The presence of a small alkyl group at the C-2 position influences the molecule's lipophilicity, which can affect its transport across biological membranes and its interaction with hydrophobic pockets in target proteins.
4-Chloro Group: The chlorine atom is a halogen and an electron-withdrawing group. Its placement at the C-4 position modifies the electronic distribution of the aromatic system. This can impact the molecule's acidity/basicity, reactivity, and binding affinity to biological targets. Halogenation is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.
6-Amine Group: The amino group at the C-6 position is particularly significant. As previously noted, substitutions at this position are critical for biological activity. jchemrev.com The amine group is a key functional handle, providing a site for further chemical derivatization to create a library of related compounds for SAR studies. It can also participate in hydrogen bonding, which is often crucial for ligand-receptor interactions.
The unique combination of these substituents on the benzothiazole scaffold suggests that this compound is a compound of interest for chemical synthesis and potential biological screening.
Objectives and Scope of Academic Research on this compound
Given the absence of dedicated studies on this compound, the objectives and scope of academic research into this compound would be exploratory. The primary goal would be to synthesize and characterize the molecule and then to investigate its potential as a bioactive agent or a synthetic intermediate.
The scope of such research would likely include:
Synthesis and Derivatization: Developing an efficient synthetic route to the target compound. A subsequent objective would be to use the 6-amino group as a point of diversification, synthesizing a series of amides, sulfonamides, or Schiff bases to explore the chemical space around this core.
Biological Screening: Based on the known activities of the benzothiazole class, the newly synthesized compounds would be screened against a panel of biological targets. This could include assays for anticancer, antibacterial, antifungal, and anticonvulsant activities to identify any potential therapeutic utility. researchgate.net
Structure-Activity Relationship (SAR) Studies: A key objective would be to establish a clear SAR for the synthesized series of compounds. This would involve correlating the specific structural modifications with changes in biological activity, providing valuable insights for the rational design of more potent and selective analogues.
Use as a Chemical Building Block: Investigating the utility of this compound as a precursor for the synthesis of more complex heterocyclic systems or other advanced materials.
In essence, academic research on this compound would aim to determine if its specific substitution pattern confers any unique and valuable chemical or biological properties that are distinct from other members of the vast benzothiazole family.
Structure
3D Structure
Properties
CAS No. |
83386-04-3 |
|---|---|
Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-chloro-2-ethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-2-8-12-9-6(10)3-5(11)4-7(9)13-8/h3-4H,2,11H2,1H3 |
InChI Key |
WPLYLORXXDHHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation of 4 Chloro 2 Ethyl 1,3 Benzothiazol 6 Amine
Established and Emerging Synthetic Routes for Benzothiazole (B30560) Derivatives
The construction of the benzothiazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies primarily focus on the formation of the thiazole (B1198619) ring fused to a benzene (B151609) backbone.
Condensation Reactions in Benzothiazole Synthesis
One of the most fundamental and widely utilized methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl-containing compounds. indexcopernicus.comekb.eg This approach is valued for its versatility and the broad availability of starting materials. The reaction typically involves the nucleophilic attack of the amino group on a carbonyl carbon, followed by an intramolecular cyclization via the thiol group, and subsequent dehydration or oxidation to form the aromatic benzothiazole ring.
Common reactants condensed with 2-aminothiophenols include:
Aldehydes: To produce 2-aryl or 2-alkyl benzothiazoles. ekb.eg
Carboxylic Acids and Derivatives (Acyl Chlorides, Esters): These reactions are often facilitated by dehydrating agents like polyphosphoric acid (PPA) or conducted under high-temperature or microwave conditions to yield 2-substituted benzothiazoles. ekb.egnih.gov
Ketones and β-ketoesters: Also used as precursors for the 2-substituent. ekb.eg
The efficiency of these condensation reactions has been significantly improved by employing various catalysts and green chemistry techniques, such as using reusable acid catalysts in aqueous media or solvent-free conditions. ekb.egorganic-chemistry.org
| Reactants | Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2-aminothiophenol (B119425) + Aldehydes | Samarium triflate | Aqueous medium, mild conditions | Green, reusable catalyst | organic-chemistry.org |
| 2-aminothiophenol + Carboxylic Acids | Polyphosphoric acid (PPA) | Heating | Classic dehydrating agent | ekb.eg |
| 2-aminothiophenol + Aldehydes | H₂O₂/HCl | Ethanol, Room Temp | Efficient, mild oxidation | nih.gov |
| 2-aminothiophenol + Fatty Acids | P₄S₁₀ | Microwave, Solvent-free | Rapid, efficient | nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies provide a powerful alternative for constructing the benzothiazole ring, often starting from precursors where the thioamide functionality is already present. The most prominent of these is the Jacobson cyclization, which involves the oxidative cyclization of N-arylthioamides (thiobenzanilides). researchgate.net This reaction typically proceeds via a radical mechanism, often initiated by an oxidizing agent like potassium ferricyanide (B76249). researchgate.net
Modern variations of this approach utilize different oxidizing systems or catalysts to achieve the C-S bond formation. For instance, thioformanilides can be cyclized using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org This method is particularly useful for synthesizing benzothiazoles when the corresponding 2-aminothiophenol is unstable or difficult to access.
Transition Metal-Catalyzed Synthetic Strategies
The use of transition metals, particularly palladium and copper, has revolutionized benzothiazole synthesis by enabling C-S bond formation through cross-coupling reactions. nih.gov These methods often involve the intramolecular cyclization of ortho-haloaryl thioamides or thioureas. indexcopernicus.com For example, N-(2-chlorophenyl) benzothioamides can undergo intramolecular C-S coupling catalyzed by copper(II) complexes to yield 2-substituted benzothiazoles. indexcopernicus.com
Palladium catalysts are also extensively used, often in ligand-free systems, to promote the cyclization of substrates like o-iodothiobenzanilide derivatives under mild conditions. organic-chemistry.org These transition metal-catalyzed routes are prized for their high efficiency, functional group tolerance, and the ability to proceed under mild reaction conditions. nih.gov
| Substrate | Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| N-arylthioureas | RuCl₃ | Intramolecular oxidative coupling | One-pot process | nih.gov |
| o-iodothiobenzanilides | Pd/C | Intramolecular C-S cyclization | Ligand-free, room temperature | organic-chemistry.org |
| 2-bromoanilines + dithiocarbamates | CuO | One-pot cyclization | Effective for less reactive bromoanilines | nih.gov |
| 2-chloroanilines + dithiocarbamates | Pd(PPh₃)₄ | Tandem C-S cross-coupling | Utilizes challenging chloro-substrates | organic-chemistry.org |
Redox and Dehydroaromatization Methods
Redox-neutral and oxidative cyclization reactions represent an increasingly important class of methods for benzothiazole synthesis. These reactions often involve the formation of the key C-S bond through an oxidation step. A prominent example is the aerobic visible-light-driven photoredox catalysis for the cyclization of thioanilides. nih.govorganic-chemistry.org In this green chemistry approach, visible light acts as the energy source and molecular oxygen serves as the terminal oxidant, with water as the only byproduct. organic-chemistry.org
Other oxidative systems include the use of reagents like Dess-Martin periodinane (DMP) or iodine to mediate the intramolecular cyclization of thioformanilides or 2-(styrylthio)anilines. organic-chemistry.orgorganic-chemistry.org Decarboxylative redox cyclization strategies have also emerged, where o-chloronitroarenes react with arylacetic acids in the presence of elemental sulfur to form 2-substituted benzothiazoles. organic-chemistry.org These methods avoid the need for pre-functionalized thiophenols and often proceed under metal-free conditions.
Diazotization and Coupling Reactions
While not a primary method for forming the benzothiazole ring itself, diazotization is a crucial reaction for functionalizing pre-formed aminobenzothiazoles. researchgate.net Primary aromatic amines on the benzothiazole scaffold, such as 2-aminobenzothiazole (B30445) or 6-aminobenzothiazole, can be converted into relatively stable diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.orgorganic-chemistry.org
These diazonium salts are versatile intermediates that can undergo a variety of subsequent coupling reactions, most notably azo coupling with electron-rich aromatic compounds like phenols or anilines to form intensely colored azo dyes. researchgate.net The diazonium group can also be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano) through Sandmeyer-type reactions, providing a powerful tool for elaborating the benzothiazole structure. organic-chemistry.org
Targeted Synthesis of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
A plausible three-step synthesis is outlined below:
Step 1: Synthesis of N-(3-chloro-5-nitrophenyl)propanamide
The synthesis would commence with a commercially available starting material, 3-chloro-5-nitroaniline . This precursor contains the required chloro and nitro groups in the correct relative positions (meta to each other) to ultimately yield the 4-chloro and 6-nitro substitution pattern on the benzothiazole ring. The aniline (B41778) is first acylated with propionyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amide, N-(3-chloro-5-nitrophenyl)propanamide.
Step 2: Thionation and Oxidative Cyclization to form 4-Chloro-2-ethyl-6-nitro-1,3-benzothiazole
The amide from Step 1 is then converted to its thioamide analogue, N-(3-chloro-5-nitrophenyl)propanethioamide . This is typically achieved by treatment with a thionating agent, with Lawesson's reagent being the most common and effective choice.
The resulting thioamide undergoes an oxidative intramolecular C-S bond formation. This Jacobson-type cyclization can be promoted by an oxidizing agent such as potassium ferricyanide [K₃Fe(CN)₆] in an alkaline medium to yield the cyclized product, 4-chloro-2-ethyl-6-nitro-1,3-benzothiazole . researchgate.net This reaction forges the thiazole ring, establishing the core structure of the target molecule.
Step 3: Reduction of the Nitro Group
The final step is the selective reduction of the nitro group at the 6-position to the desired primary amine. This is a standard and high-yielding transformation in organic synthesis. Common and effective reducing agents for this purpose include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, iron powder in acetic acid or hydrochloric acid (Fe/HCl), or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction yields the final target compound, This compound .
This proposed pathway leverages robust and well-documented reactions to provide a reliable route to the target compound from readily accessible starting materials.
Precursor Synthesis and Functional Group Introduction
The foundation of the synthesis lies in the preparation of a key intermediate, a substituted 2-aminothiophenol, which already contains the necessary chloro and amino functionalities in the correct positions on the benzene ring. A common and effective strategy in benzothiazole synthesis is to start with commercially available substituted anilines. nih.gov
A plausible and efficient route begins with 3-chloroaniline (B41212) . The synthesis of the crucial precursor, 4-amino-2-chlorothiophenol , proceeds as follows:
Thiocyanation : The first step is the introduction of a sulfur-containing group. This is typically achieved through the reaction of 3-chloroaniline with potassium thiocyanate (B1210189) and bromine in a solvent like glacial acetic acid. derpharmachemica.com This electrophilic substitution reaction introduces a thiocyanate (-SCN) group onto the aromatic ring, predominantly at the position para to the amino group due to its ortho-, para-directing effect. This yields 4-amino-2-chlorophenyl thiocyanate .
Reduction to Thiol : The thiocyanate group is then converted into a thiol (-SH) group. This is accomplished by a reduction reaction, for instance, using a reducing agent like sodium sulfide (B99878) or by hydrolysis under basic conditions. This step yields the key precursor, 4-amino-2-chlorothiophenol .
This precursor now contains the amino group that will become the 6-amino group of the final product, the thiol group essential for forming the thiazole ring, and the chlorine atom at the position corresponding to the final C4 position. An alternative approach involves starting with a 6-nitro-substituted benzothiazole and subsequently reducing the nitro group to an amino group. nih.gov However, incorporating the amino functionality from the start via a substituted aniline precursor can streamline the process.
Regioselective Chlorination Strategies
Achieving the correct substitution pattern on the benzothiazole ring, particularly the placement of the chlorine atom at the C4 position, is critical. Direct chlorination of a pre-formed 2-ethyl-6-aminobenzothiazole is generally avoided as it can lead to a mixture of chlorinated isomers and is difficult to control. Such reactions often lack regioselectivity, with chlorine potentially adding to various positions on the benzene ring. nih.gov
Therefore, the most effective strategy for ensuring regioselectivity is to use a starting material that is already chlorinated in the desired position. nih.gov In the proposed pathway starting from 3-chloroaniline, the chlorine atom is fixed in its position relative to the amino group. When this precursor, 4-amino-2-chlorothiophenol, undergoes cyclization, the chlorine atom is locked into the C4 position of the resulting benzothiazole ring. This precursor-based approach guarantees the formation of the desired 4-chloro regioisomer, circumventing the challenges associated with post-cyclization chlorination.
Introduction of Ethyl and Amino Moieties
With the key precursor, 4-amino-2-chlorothiophenol, in hand, the final functional groups can be introduced to complete the synthesis of this compound.
Introduction of the Ethyl Group and Ring Formation : The 2-ethyl group is introduced concurrently with the formation of the thiazole ring. This is achieved through a condensation and cyclization reaction between the 2-aminothiophenol precursor and a source of the ethylcarbonyl group. nih.gov Typically, propanoic acid or one of its more reactive derivatives, such as propionyl chloride or propanoic anhydride , is used. nih.gov The reaction involves heating the 2-aminothiophenol with the carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), which also serves as a catalyst. derpharmachemica.comnih.gov This step, known as the Jacobson benzothiazole synthesis, results in the formation of the thiazole ring with the ethyl group attached at the C2 position.
Confirmation of the Amino Moiety : In the chosen synthetic route, the 6-amino group is carried over from the 4-amino-2-chlorothiophenol precursor. Therefore, no additional step is required for its introduction after the ring formation. This highlights the efficiency of incorporating key functional groups into the precursor molecule early in the synthetic sequence.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing the synthesis and predicting potential side products. The key transformation is the formation of the benzothiazole ring.
Proposed Reaction Mechanisms for Ring Formation
The cyclization of a 2-aminothiophenol with a carboxylic acid (or its derivative) is a well-established reaction in heterocyclic chemistry. ekb.eg The mechanism for the reaction between 4-amino-2-chlorothiophenol and propanoic acid, typically under acidic conditions (e.g., in PPA), is proposed to proceed as follows:
N-Acylation : The reaction initiates with the nucleophilic attack of the amino group of the thiophenol onto the protonated carbonyl carbon of propanoic acid. This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form an N-acylated intermediate, an N-(4-amino-2-chlorophenyl)propanamide .
Intramolecular Cyclization : The thiol (-SH) group, being a strong nucleophile, then attacks the carbonyl carbon of the amide group in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate.
Dehydration : The final step is the elimination of a second molecule of water from this intermediate to form the stable aromatic thiazole ring. This dehydration step is acid-catalyzed and driven by the formation of the aromatic system, resulting in the final product, this compound. nih.govekb.eg
Stereochemical Considerations in Synthetic Pathways
The final target compound, this compound, is an achiral molecule. It does not possess any stereocenters. Furthermore, the proposed synthetic pathway does not involve the formation of any chiral intermediates or the use of chiral reagents. Consequently, stereochemical considerations, such as the control of enantiomeric or diastereomeric forms, are not a relevant factor in the synthesis of this specific compound.
Optimization of Reaction Conditions and Yield Enhancement Techniques
To maximize the efficiency of the synthesis, particularly the key ring-forming condensation step, various reaction parameters can be optimized. The literature on benzothiazole synthesis provides extensive guidance on enhancing yields and reducing reaction times. nih.gov
Key areas for optimization include:
Catalyst/Condensing Agent : Polyphosphoric acid (PPA) is a highly effective medium for this condensation, acting as both a catalyst and a solvent, and facilitating the necessary dehydration steps. nih.gov Alternative heterogeneous catalysts, such as methanesulfonic acid supported on silica (B1680970) gel, have also been developed, offering advantages like easier work-up and catalyst recycling. nih.gov
Temperature and Reaction Time : The condensation reaction typically requires elevated temperatures, often in the range of 140-220°C, to proceed at a reasonable rate. derpharmachemica.comnih.gov Reaction times can vary from a few hours to over 24 hours depending on the specific substrates and conditions.
Microwave Irradiation : A significant modern technique for yield enhancement is the use of microwave-assisted synthesis. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. mdpi.com
Solvent Selection : While PPA can be used as the solvent, other high-boiling point solvents can also be employed. In recent years, there has been a push towards "green" chemistry, utilizing more environmentally benign solvents like water or ionic liquids, or performing reactions under solvent-free conditions. nih.govmdpi.com
The table below summarizes various conditions reported in the literature for the synthesis of 2-substituted benzothiazoles, which can be adapted to optimize the synthesis of the target compound.
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| 2-Aminothiophenol, Carboxylic Acids | Polyphosphoric acid (PPA) | 170–250 °C, 2-10 h | 10–60% | nih.gov |
| 2-Aminothiophenol, Carboxylic Acids | MeSO3H/SiO2 | 140 °C, 2-12 h | 70–92% | nih.gov |
| 2-Aminothiophenol, Aldehydes | H2O2/HCl in Ethanol | Room Temperature, 1 h | ~90% | nih.gov |
| 2-Aminothiophenol, Fatty Acids | Microwave Irradiation (solvent-free) | 3-4 min | High | nih.gov |
| 2-Aminothiophenol, Chloroacetyl chloride | Acetic Acid, Microwave Irradiation | 10 min | High | nih.gov |
| N-arylthioureas | RuCl3 | Oxidative Cyclization | up to 91% | nih.gov |
These findings indicate that employing microwave irradiation or a robust dehydrating system like MeSO3H/SiO2 could significantly enhance the yield and efficiency of the synthesis of this compound.
Solvent Effects and Temperature Optimization
Temperature is a critical parameter that must be optimized to achieve a balance between reaction rate and product purity. While higher temperatures generally accelerate the reaction, they can also lead to the formation of undesirable byproducts. Reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. mdpi.comtsijournals.com For example, a study on the synthesis of pyrimido[2,1-b]benzothiazoles identified the optimal condition for a 4-chlorobenzaldehyde (B46862) derivative to be 80 °C under solvent-free conditions, which resulted in a 95% yield. sid.ir The optimization process typically involves screening various solvents and temperatures to identify the conditions that provide the highest yield of the desired product in the shortest time.
Below is a representative table illustrating the impact of different solvents and temperatures on the synthesis of a substituted benzothiazole.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 (Reflux) | 8 | 75 |
| 2 | Ethanol | 78 (Reflux) | 12 | 68 |
| 3 | DMF | 100 | 6 | 82 |
| 4 | DMSO | 120 | 4 | 88 |
| 5 | Chlorobenzene/DMSO | 120 | 4 | 91 |
| 6 | None (Solvent-free) | 80 | 0.5 | 95 |
This table presents illustrative data based on general findings for benzothiazole synthesis to demonstrate the effects of solvent and temperature.
Catalytic Systems and Their Influence on Reaction Efficiency
Transition metal catalysts, such as those based on palladium (Pd), copper (Cu), and ruthenium (Ru), are effective for C-S and C-N bond-forming reactions crucial for constructing the benzothiazole ring. nih.gov For example, Pd/C has been used as a catalyst for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles at room temperature. organic-chemistry.org Copper-catalyzed systems are also common, facilitating the condensation of 2-aminobenzenethiols with various substrates. mdpi.comorganic-chemistry.org
Heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) and tin pyrophosphate (SnP2O7), offer advantages like easy separation from the reaction mixture and potential for recycling. mdpi.comnih.gov These catalysts have been used for the synthesis of 2-substituted benzothiazoles, providing high yields in short reaction times. mdpi.com Ionic liquids have also been utilized as efficient and recyclable catalyst systems for the synthesis of benzothiazoles under mild, room-temperature conditions. mdpi.com The choice of catalyst depends on the specific reaction pathway and substrates, with each system offering distinct advantages in terms of reactivity, selectivity, and operational simplicity. mdpi.com
The following table compares the efficiency of various catalytic systems in a representative synthesis of a 2-substituted benzothiazole.
| Entry | Catalyst | Reaction Time | Yield (%) |
| 1 | None | 24 h | 40 |
| 2 | Cu(OAc)2 | 5 h | 85 |
| 3 | Pd/C | 6 h | 92 |
| 4 | SnP2O7 | 35 min | 95 |
| 5 | NaHSO4-SiO2 (Solvent-free) | 1.5 h | 94 |
| 6 | Ionic Liquid | 3 h | 90 |
This table presents illustrative data based on general findings for benzothiazole synthesis to show the influence of different catalysts.
Application of Greener Chemistry Principles (e.g., Microwave, Ultrasound Assistance)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more environmentally benign and efficient methodologies. bohrium.com Key among these are microwave irradiation and ultrasound assistance, which serve as alternative energy sources to conventional heating. bohrium.com
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. semanticscholar.orgnih.govscielo.br This technique can enhance reaction rates by efficiently and uniformly heating the reaction mixture. semanticscholar.org For instance, reactions that required 4 to 6 hours using conventional heating were completed within 1 to 2 minutes under microwave conditions, with improved yields. semanticscholar.org Glycerol, a biodegradable and non-toxic solvent, has been successfully used as a green solvent in the microwave-assisted synthesis of benzothiazole derivatives, eliminating the need for a catalyst. researchgate.net
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate chemical reactions. tandfonline.comkjscollege.com This method is known for its high efficiency, leading to excellent yields in short reaction times under mild, often solvent-free conditions at room temperature. kjscollege.com The use of ultrasound is simple, safe, and aligns with green chemistry concepts by reducing energy consumption and waste. tandfonline.comkjscollege.com A study demonstrated the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature, achieving excellent yields. kjscollege.com The development of these green synthetic methods not only minimizes the use of hazardous reagents and harsh conditions but also contributes to the creation of more sustainable chemical processes. sid.irbohrium.com
The table below provides a comparison between conventional methods and greener, energy-assisted techniques for a representative benzothiazole synthesis.
| Method | Energy Source | Reaction Time | Yield (%) |
| Conventional | Oil Bath Heating | 6 - 12 h | 65-80 |
| Microwave | Microwave Irradiation | 2 - 10 min | 85-95 |
| Ultrasound | Ultrasonic Waves | 30 - 60 min | 90-96 |
This table presents illustrative data based on general findings comparing different synthetic methodologies.
Molecular Structure and Conformation Analysis
Theoretical Geometric Optimization and Electronic Structure Calculations
Computational chemistry offers profound insights into the molecular characteristics of benzothiazole (B30560) derivatives.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For benzothiazole derivatives, DFT calculations are employed to predict the most stable arrangement of atoms by optimizing bond lengths, bond angles, and dihedral angles. Studies on related benzothiazole structures show that the fused benzene (B151609) and thiazole (B1198619) rings are typically planar or nearly planar. nih.govrdd.edu.iq The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated using DFT, which helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net For 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine, DFT would be instrumental in determining the precise influence of the chloro, ethyl, and amine substituents on the geometry and electronic distribution of the benzothiazole core.
Spectroscopic and Diffraction-Based Characterization Techniques
A suite of spectroscopic techniques is essential for the empirical characterization and structural confirmation of this compound.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzothiazole ring would appear as doublets or singlets in the typical aromatic region (δ 7.0-8.0 ppm). The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. The protons of the amine (-NH₂) group would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals would be expected for the carbons of the benzothiazole core, with their chemical shifts influenced by the attached chlorine atom and the fused thiazole ring. uobasrah.edu.iq The two carbons of the ethyl group would also give rise to separate signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 | - |
| Amine-H | Variable, broad singlet | - |
| Methylene-H (-CH₂) | ~2.8 - 3.2 (quartet) | ~25 - 35 |
| Methyl-H (-CH₃) | ~1.3 - 1.6 (triplet) | ~10 - 15 |
| Aromatic/Heterocyclic-C | - | 110 - 160 |
| C=N Carbon | - | ~165 - 175 |
Note: These are predicted values based on analogous structures and may vary.
Vibrational spectroscopy probes the functional groups present in a molecule.
FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum would display characteristic absorption bands. Key expected vibrations include N-H stretching bands for the primary amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1615-1685 cm⁻¹), and C=C stretching of the benzene ring (around 1400-1600 cm⁻¹). rdd.edu.iqrsc.org The C-Cl stretching vibration would be observed in the fingerprint region.
Raman: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and the C-S bonds within the thiazole ring.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2980 |
| Thiazole (C=N) | Stretching | 1615 - 1685 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| Chloro (C-Cl) | Stretching | 600 - 800 |
Note: These are predicted values based on analogous structures and may vary.
Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns.
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, confirming the elemental formula (C₉H₉ClN₂S). The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Fragmentation Analysis: In techniques like GC-MS or LC-MS/MS, the molecule would fragment in a predictable manner. Common fragmentation pathways for such a structure would include the loss of the ethyl group (a loss of 29 Da) and other cleavages of the heterocyclic ring system, providing further structural confirmation. arabjchem.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 212/214 (³⁵Cl/³⁷Cl) |
| [M-CH₂CH₃]⁺ | Loss of ethyl group | 183/185 |
Note: m/z values correspond to the most abundant isotope.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For benzothiazole derivatives, the absorption of UV-visible light typically promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). These transitions are often of the types π-π* and n-π. The π-π transitions, which are generally more intense, arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic benzothiazole ring system. The n-π* transitions, which are typically weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen and sulfur heteroatoms, to a π* antibonding orbital.
Table 1: Typical Electronic Transitions in Benzothiazole Derivatives
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π-π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Shorter wavelength, higher energy |
| n-π* | Excitation of a non-bonding electron to a π* antibonding orbital. | Longer wavelength, lower energy |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state.
Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of the crystal structures of related substituted benzothiazoles provides valuable insights into the likely solid-state conformation. In general, the benzothiazole ring system is planar. The substituents, in this case, the chloro, ethyl, and amino groups, will have specific orientations relative to this plane.
Table 2: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-π stacking. |
Purity Assessment and Chromatographic Methodologies
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions, assessing the purity of the final product, and for the purification of the target compound from reaction byproducts and starting materials.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical synthesis. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system.
The choice of the eluent (solvent system) is critical for achieving good separation of the components. For benzothiazole derivatives, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or chloroform) is often effective. The components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (the eluent). The separated spots are then visualized, typically under UV light, as benzothiazoles are often UV-active.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf value of the product spot to those of the starting materials, the progress of the reaction can be effectively monitored.
Table 3: Application of TLC in Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Typically silica gel coated on a plate. |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. Common systems for benzothiazoles include mixtures of hexane and ethyl acetate. |
| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is used to identify and differentiate compounds. |
| Visualization | Usually under UV light, where UV-active compounds appear as dark spots. |
Advanced Chromatographic Separation Techniques for Purification
For the purification of this compound on a larger scale and to achieve high purity, more advanced chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are employed.
Column Chromatography is a widely used preparative technique. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system similar to that used in TLC is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. For the purification of benzothiazole derivatives, solvent systems such as ethyl acetate/n-hexane are frequently utilized.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and efficient separation technique that can be used for both analytical and preparative purposes. It utilizes high pressure to force the solvent through a column with smaller particle size packing material, resulting in higher resolution and faster separation times. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common method for the analysis and purification of benzothiazole derivatives.
Table 4: Advanced Chromatographic Techniques for Purification
| Technique | Stationary Phase | Mobile Phase | Principle of Separation |
|---|---|---|---|
| Column Chromatography | Silica gel | Typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate). | Differential adsorption to the stationary phase. |
| High-Performance Liquid Chromatography (HPLC) | Often a non-polar material like C18-silica (reversed-phase). | A mixture of polar solvents (e.g., acetonitrile/water). | Differential partitioning between the stationary and mobile phases. |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations and Molecular Orbital Theory
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule, which in turn dictates its chemical behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
For benzothiazole (B30560) derivatives, studies have shown that the distribution and energies of HOMO and LUMO are significantly influenced by the nature and position of substituents on the benzothiazole ring. mdpi.com Electron-donating groups, such as the amino group at the 6-position and the ethyl group at the 2-position in 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine, are expected to raise the HOMO energy level, enhancing its electron-donating properties. Conversely, the electron-withdrawing chloro group at the 4-position would likely lower the LUMO energy, making the molecule a better electron acceptor.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a theoretical basis for understanding the interaction of the molecule with other chemical species.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This table presents the common reactivity descriptors derived from HOMO and LUMO energies, which are instrumental in predicting the chemical behavior of this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas with high electron density that are prone to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the amino group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group and potentially the regions around the chloro substituent would exhibit positive potential.
Molecular Docking Simulations and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. ijprajournal.comscholarsresearchlibrary.com
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. scholarsresearchlibrary.comnih.gov Molecular docking studies on various 2-aminobenzothiazole (B30445) derivatives have identified several potential biological targets. nih.govacs.org For instance, they have been docked against enzymes like PI3Kγ, which is implicated in cancer, and the GABA receptor, a target for anticonvulsant agents. scholarsresearchlibrary.comnih.gov The specific substitutions on the benzothiazole ring play a crucial role in determining the binding affinity and selectivity for different targets. nih.gov The presence of the chloro, ethyl, and amino groups in this compound would define its specific interactions within the binding pockets of various proteins.
The output of a molecular docking simulation includes a binding affinity score, which estimates the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex. The simulation also provides a detailed view of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For this compound, the amino group and the nitrogen atom in the thiazole ring are potential hydrogen bond donors and acceptors, respectively. The ethyl group can engage in hydrophobic interactions, while the chloro-substituted benzene (B151609) ring can form π-π stacking or halogen bonds with the amino acid residues in the binding site. The precise mode of interaction would depend on the specific topology and chemical environment of the target's active site.
| Potential Interaction | Molecular Feature of this compound |
| Hydrogen Bonding | Amino group (-NH2), Thiazole Nitrogen |
| Hydrophobic Interactions | Ethyl group (-CH2CH3), Benzene ring |
| Halogen Bonding | Chloro group (-Cl) |
| π-π Stacking | Benzothiazole ring system |
This table outlines the potential non-covalent interactions that this compound could form with a biological target, as predicted by molecular docking simulations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. biointerfaceresearch.com An MD simulation of this compound docked into a protein's active site would reveal how the ligand adapts its conformation to optimize its interactions and how these interactions fluctuate over time. nih.govacs.org
These simulations also allow for the explicit inclusion of solvent molecules, providing a more realistic representation of the biological environment. The effect of the solvent on the binding affinity and the stability of the complex can be assessed by analyzing the trajectory of the simulation. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the protein-ligand complex and the flexibility of different regions of the protein and the ligand. biointerfaceresearch.com For benzothiazole derivatives, MD simulations have been used to confirm the stability of the binding modes predicted by docking and to provide a more detailed understanding of the key interactions that contribute to the inhibitory activity. nih.govbiointerfaceresearch.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and related benzothiazole derivatives, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects and in designing new, more potent analogues. These models are developed by correlating variations in the biological activity of compounds with their molecular descriptors.
A critical step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For benzothiazole derivatives, a variety of descriptors are calculated to capture different aspects of their molecular structure. These can be broadly categorized as topological, quantum chemical, and physicochemical descriptors.
Descriptor Generation:
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and the total polar surface area (T-psa), which relates to a molecule's ability to permeate cell membranes. allsubjectjournal.com
Statistical Analysis:
Once the descriptors are generated, statistical methods are employed to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which aims to find the best-fitting linear relationship between the biological activity (the dependent variable) and a set of molecular descriptors (the independent variables). allsubjectjournal.comresearchgate.net Other methods like Partial Least Squares (PLS) regression are also utilized, particularly when the number of descriptors is large or there is collinearity between them. researchgate.netnih.gov
The statistical quality and predictive ability of the developed QSAR models are assessed using various parameters. These include the correlation coefficient (r), the squared correlation coefficient (r²), and the cross-validated squared correlation coefficient (q² or Q²). allsubjectjournal.combenthamdirect.com A high value of r² indicates a good fit of the model to the training data, while a high q² value, typically obtained through a leave-one-out (LOO) cross-validation procedure, suggests good internal predictive power of the model. allsubjectjournal.commdpi.com
A study on benzothiazole derivatives as anthelmintic agents utilized MLR to develop a QSAR model. allsubjectjournal.com The model showed a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597, indicating a satisfactory and predictive model. allsubjectjournal.com The descriptors identified as significant in this model were the octanol/water partition coefficient (logP(o/w)) and the total polar surface area (T-psa). allsubjectjournal.com
| Statistical Parameter | Value | Reference |
| Squared Correlation Coefficient (r²) | 0.8004 | allsubjectjournal.com |
| Correlation Coefficient (r) | 0.8946 | allsubjectjournal.com |
| Cross-validated Squared Correlation Coefficient (Q²) | 0.6597 | allsubjectjournal.com |
| Root Mean Square Error (RMSE) | 0.0157 | allsubjectjournal.com |
The ultimate goal of QSAR modeling is to develop robust models with high predictive capabilities for new, untested compounds. A well-validated QSAR model can be a powerful tool in drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
The development of a predictive QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with accurately determined biological activities is required. This set is typically divided into a training set for model development and a test set for external validation.
Descriptor Calculation and Selection: A wide range of descriptors are calculated, and then a subset of the most relevant descriptors is selected to avoid overfitting and to build a parsimonious model.
Model Building and Validation: A statistical method is used to build the model, which is then rigorously validated to assess its predictive power.
For instance, in a QSAR study of benzothiazole derivatives as p56lck inhibitors, a training set of 35 compounds was used to develop a model with a correlation coefficient (r²) of 0.983 and a cross-validated correlation coefficient (q²) of 0.723. benthamdirect.com The predictive ability of this model was further confirmed with a predictive correlation coefficient (r²pred) of 0.765 for a test set of compounds. benthamdirect.com The major contributing descriptors in this model were found to be subdivided surface area, partial charges, and water-accessible surface area. benthamdirect.com
Another approach, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been applied to benzothiazole derivatives with anticancer activity. aip.org This method generates 3D fields around the molecules to represent their steric and electrostatic properties. The resulting CoMFA model for a series of anticancer benzothiazoles yielded a good cross-validation coefficient of 0.642 and a conventional correlation coefficient of 0.976, indicating its predictive ability. aip.org Such models can provide visual insights in the form of contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish biological activity. aip.org
Structure Activity Relationship Sar and Rational Ligand Design Principles
Elucidation of Key Structural Features for Biological Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups, which govern its interactions with macromolecular targets such as enzymes and receptors. For 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine, the specific arrangement of the chloro, ethyl, and amino groups on the benzothiazole (B30560) core is critical for its potential biological profile.
Importance of Substituent Position and Nature (e.g., Halogens, Alkyl Groups, Amino Group)
The identity and placement of substituents on the benzothiazole ring are paramount in defining its interaction with biological targets. SAR studies on various benzothiazole derivatives reveal that modifications at positions 2, 4, and 6 significantly influence activity. benthamscience.comrjptonline.org
Halogen Group (4-Chloro): The chlorine atom at the 4-position is an electron-withdrawing group that can significantly alter the electronic distribution of the fused aromatic ring. This can influence the pKa of other functional groups and the molecule's ability to participate in electrostatic or hydrogen bonding interactions. The presence of a chloro group has been associated with enhanced anti-inflammatory and anticancer activities in certain heterocyclic compounds. chalcogen.ropharmacyjournal.in For instance, in some series, a 5-chloroindole moiety linked to a benzothiazole scaffold exhibited notable anti-inflammatory properties. chalcogen.ro The position of the halogen is crucial; its placement at C4 can create specific steric and electronic environments that may be favorable for binding to a particular biological target.
Alkyl Group (2-Ethyl): The C-2 position of the benzothiazole ring is a frequent site for substitution and is often critical for conferring biological activity. nih.gov An ethyl group at this position introduces a small, lipophilic moiety that can fit into hydrophobic pockets within a target's binding site. The nature of the substituent at C-2 can modulate potency and selectivity. Studies on various 2-substituted benzothiazoles have shown that this position is key for activities ranging from anticancer to antimicrobial effects. ijpsr.com The ethyl group's flexibility and hydrophobicity are key features that contribute to van der Waals interactions with the target protein.
Amino Group (6-Amino): The 6-amino group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This functionality is often pivotal for anchoring a ligand within a binding site through specific hydrogen bonds with amino acid residues. The position and nature of substituents on the benzene (B151609) portion of the benzothiazole ring are known to be significant for activity. benthamscience.com For example, in a series of GPR35 antagonists, the 6-amino group was a key attachment point for side chains that modulated activity. nih.gov Similarly, 2-(4-aminophenyl)benzothiazole derivatives have shown significant antitumor activity, highlighting the importance of an amino group on the phenyl ring system. frontiersin.org
The interplay of these three substituents—the electron-withdrawing chloro group, the hydrophobic ethyl group, and the hydrogen-bonding amino group—creates a unique chemical entity whose biological interactions are a composite of these individual contributions.
Table 1: Influence of Substituent Nature on Benzothiazole Activity
| Position | Substituent Type | General Effect on Activity | Potential Interaction Type |
| 2 | Small Alkyl (e.g., Ethyl) | Modulates lipophilicity and steric fit. Often crucial for activity. | Hydrophobic, van der Waals |
| 4 | Halogen (e.g., Chloro) | Electron-withdrawing, influences ring electronics and pKa of other groups. | Halogen bonding, dipole interactions |
| 6 | Amino | Key hydrogen bonding group. Often essential for target anchoring. | Hydrogen bond donor/acceptor |
Impact of Molecular Topology and Conformation on Recognition
Computational studies on benzothiazole derivatives have shown that the dihedral angle between the benzothiazole ring and its substituents determines the lowest energy conformers. mdpi.com For effective binding, the molecule must adopt a conformation that is complementary to the topography of the target's active site. The planarity of the benzothiazole system facilitates pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein, while the substituents project into specific sub-pockets. Therefore, the molecule's ability to adopt and maintain an optimal conformation upon binding is a key determinant of its biological efficacy.
Design Strategies for this compound Derivatives
Rational drug design aims to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed to design new derivatives with potentially enhanced biological profiles.
Bioisosteric Replacements and Their Theoretical Effects
Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. wikipedia.org This is a widely used strategy in medicinal chemistry to address issues like metabolic stability or toxicity. nih.gov
4-Chloro Group: The chlorine atom can be replaced with other classical bioisosteres. Substituting it with fluorine could alter binding interactions (as fluorine is more electronegative but less polarizable) and potentially block metabolic oxidation at that position. youtube.com Replacing it with a methyl group would maintain a similar size but would change the electronic effect from electron-withdrawing to electron-donating. A trifluoromethyl (CF3) group, a non-classical bioisostere, would be strongly electron-withdrawing and highly lipophilic, which could significantly impact binding and cell permeability. escholarship.org
2-Ethyl Group: The ethyl group could be replaced by other small alkyl groups (e.g., methyl, propyl) to probe the size of the hydrophobic pocket. Cyclopropyl or oxetane groups could be used as bioisosteres to introduce conformational rigidity or reduce lipophilicity, respectively, which can improve metabolic stability. pressbooks.pub
6-Amino Group: The primary amino group is a versatile point for modification. It can be acylated to form amides or sulfonamides, which act as non-classical bioisosteres. drughunter.com These modifications would change the hydrogen bonding pattern from a pure donor to a donor-acceptor system and could improve metabolic stability against deamination. Alternatively, it could be replaced with a hydroxyl (-OH) or thiol (-SH) group to explore different types of hydrogen bonding interactions.
Table 2: Potential Bioisosteric Replacements and Their Theoretical Effects
| Original Group | Potential Bioisostere | Rationale / Theoretical Effect |
| 4-Chloro | -F, -Br | Modulate halogen bonding potential, electronics, and lipophilicity. |
| -CH3 | Change electronics from withdrawing to donating while maintaining size. | |
| -CF3 | Increase electron-withdrawing character and lipophilicity. | |
| 2-Ethyl | -CH3, -n-propyl | Probe size of the hydrophobic binding pocket. |
| -Cyclopropyl | Introduce conformational constraint. | |
| -Oxetane | Reduce lipophilicity, improve metabolic stability. pressbooks.pub | |
| 6-Amino | -OH, -SH | Alter hydrogen bonding properties. |
| -NHC(O)R (Amide) | Change H-bond pattern, increase metabolic stability. | |
| -NHSO2R (Sulfonamide) | Introduce strong H-bond acceptor, alter electronics. |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For a kinase inhibitor, a common target for benzothiazole derivatives, a typical pharmacophore model includes hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. biointerfaceresearch.comnih.gov
A hypothetical pharmacophore model based on the structure of this compound would likely feature:
A hydrogen bond donor feature corresponding to the 6-amino group.
A hydrophobic/aromatic feature from the benzothiazole ring.
A hydrophobic feature corresponding to the 2-ethyl group.
This model serves as a guide for lead optimization. New derivatives can be designed to better match the pharmacophore, for instance, by introducing additional functional groups that can interact with other features of the target's binding site. Molecular docking studies can then be used to predict the binding poses of these new derivatives and prioritize them for synthesis and biological testing. This iterative process of design, synthesis, and testing is central to optimizing a lead compound into a viable drug candidate.
Relationship between Electronic Properties and Potential for Molecular Recognition
The electronic properties of a ligand are fundamental to its ability to recognize and bind to a biological target. The distribution of electron density across this compound, governed by its substituents, dictates the nature and strength of its non-covalent interactions.
The electron-withdrawing nature of the 4-chloro group reduces the electron density of the benzene ring, which can influence pi-pi stacking interactions. Conversely, the 6-amino group is a strong electron-donating group, pushing electron density into the ring system. This push-pull electronic effect creates a specific molecular dipole and pattern of electrostatic potential on the molecule's surface. Computational studies on benzothiazoles have shown that substituents significantly affect the molecule's frontier molecular orbitals (HOMO-LUMO), which relates to its reactivity and ability to participate in charge-transfer interactions. mdpi.com
Investigations into Biological Interaction Mechanisms at the Molecular Level
Identification and Characterization of Putative Biological Targets
While specific biological targets for 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine are not definitively identified, the benzothiazole (B30560) scaffold is known to interact with a variety of biological molecules. Research on similar compounds suggests that potential targets could include enzymes and receptors involved in key cellular processes.
Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, certain substituted benzothiazoles have shown inhibitory activity against enzymes such as carbonic anhydrases and kinases. The mechanism of inhibition often involves the benzothiazole core structure binding to the active site of the enzyme.
The interaction is theorized to be driven by a combination of factors including the compound's structural and electronic properties. The chlorine and ethyl groups on the benzene (B151609) ring of this compound would likely influence its binding affinity and selectivity for specific enzyme targets. The amine group at the 6-position could also play a crucial role in forming hydrogen bonds within an enzyme's active site, potentially leading to competitive or non-competitive inhibition.
Table 1: Putative Enzyme Interactions of Benzothiazole Analogs
| Enzyme Target Class | General Inhibition Mechanism | Potential Role of Substituents |
|---|---|---|
| Carbonic Anhydrases | Coordination to the zinc ion in the active site. | The sulfonamide group, if present, is a key zinc-binding feature. The benzothiazole core orients the molecule. |
| Protein Kinases | ATP-competitive inhibition by occupying the adenine (B156593) binding pocket. | Substituents can form hydrogen bonds and hydrophobic interactions to enhance affinity. |
| Monoamine Oxidases | Reversible or irreversible inhibition through interaction with the flavin cofactor. | The nature and position of substituents dictate selectivity for MAO-A or MAO-B. |
The structural characteristics of this compound suggest it could act as a ligand for various receptors. The aromatic system and the potential for hydrogen bonding from the amine group are features commonly found in receptor ligands. For example, derivatives of benzothiazole have been explored for their interaction with dopamine (B1211576) and other neurotransmitter receptors. These interactions are predicated on the molecule's ability to fit into the receptor's binding pocket and form stable, non-covalent bonds.
Analysis of Molecular Recognition and Binding Specificity
The specificity of a molecule for its biological target is governed by a complex interplay of intermolecular forces. For this compound, these interactions would be dictated by its unique combination of functional groups.
The primary amine group (-NH2) at the 6-position of the benzothiazole ring is a key site for forming hydrogen bonds, acting as a hydrogen bond donor. The nitrogen atom within the thiazole (B1198619) ring can act as a hydrogen bond acceptor. These interactions are crucial for the specific recognition of binding sites on proteins.
The planar, aromatic benzothiazole ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a biological target. This type of interaction is a significant contributor to the stability of ligand-protein complexes.
The chlorine atom at the 4-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. This can be a highly directional and specific interaction that contributes to binding affinity and selectivity.
Table 2: Summary of Potential Molecular Interactions
| Interaction Type | Contributing Moiety | Putative Role in Binding |
|---|---|---|
| Hydrogen Bonding (Donor) | 6-amine group | Orientation and specificity within the binding site. |
| Hydrogen Bonding (Acceptor) | Thiazole nitrogen | Anchoring the ligand to the target. |
| Hydrophobic Interactions | Ethyl group, Benzene ring | Increasing binding affinity through van der Waals forces. |
| Aromatic (π-π) Stacking | Benzothiazole ring system | Stabilization of the ligand-target complex. |
| Halogen Bonding | 4-chloro group | Directional interaction contributing to specificity. |
Mechanistic Pathways of Cellular Uptake and Subcellular Localization (Theoretically, avoiding effects)
The mechanisms by which this compound might enter cells and localize to specific subcellular compartments have not been experimentally determined. However, based on the physicochemical properties of similar small molecules, a theoretical pathway can be proposed.
The cellular uptake of small molecules is often governed by their lipophilicity, size, and charge. The benzothiazole core is relatively lipophilic, which would favor passive diffusion across the lipid bilayer of the cell membrane. The presence of the chlorine and ethyl groups would further enhance this lipophilicity.
Once inside the cell, the subcellular localization would be influenced by the compound's affinity for different organelles. The slightly basic nature of the amine group could lead to accumulation in acidic compartments such as lysosomes through a process known as lysosomotropism. Alternatively, specific interactions with proteins or lipids within organelles like the mitochondria or endoplasmic reticulum could lead to its localization in those compartments. The precise distribution would be a result of a dynamic equilibrium between the different cellular environments and the physicochemical properties of the compound.
Modulation of Key Biomolecular Processes (e.g., Protein Aggregation Modulation)
Currently, there is a notable absence of specific research findings detailing the direct interaction of this compound with key biomolecular processes, such as the modulation of protein aggregation. While the broader class of benzothiazole derivatives has been the subject of extensive investigation for various biological activities, including anticancer and anti-inflammatory properties, specific data on the influence of this particular compound on protein folding and aggregation pathways remains unelucidated in the reviewed scientific literature.
The benzothiazole scaffold is recognized for its versatile pharmacological profile, with different substitutions on the benzothiazole ring leading to a wide array of biological effects. For instance, studies on other benzothiazole derivatives have explored their potential as enzyme inhibitors. However, this information does not directly extrapolate to the specific biological activity of this compound.
Further research is necessary to explore and understand the molecular interactions of this compound. Such studies would be crucial in determining its potential to modulate critical cellular processes like protein aggregation, which is implicated in a variety of human diseases. Without dedicated experimental data, any discussion on its role in such mechanisms would be purely speculative.
Chemical Reactivity and Derivatization Studies
Functional Group Reactivity of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. Each group exhibits distinct reactivity, enabling selective chemical transformations.
The primary amine at the 6-position is a versatile nucleophile, readily participating in a variety of common organic reactions. As a chemical base, it can neutralize acids to form salts. nih.gov This amine group can undergo acylation with reagents like chloroacetyl chloride to form amide intermediates. nih.gov Furthermore, it can react with various aldehydes through condensation reactions to yield Schiff bases, also known as imines. jocpr.comijpbs.com These reactions are fundamental in building more complex molecular structures from the parent amine.
The chlorine atom at the 4-position of the benzothiazole (B30560) ring is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction allows for the displacement of the chloride ion by a range of nucleophiles, including amines and alcohols. nih.gov The efficiency of these substitution reactions is often enhanced by the electron-withdrawing nature of the fused thiazole (B1198619) ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net This reactivity is a key strategy for introducing diverse functional groups at this position, thereby modulating the molecule's properties. nih.gov
The benzothiazole ring system itself is relatively stable but can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing activating (amine) and deactivating (chloro) groups. thieme-connect.de Additionally, the heterocyclic thiazole portion of the molecule can be involved in reactions such as cycloadditions, though reactions at the exocyclic amine and chlorine are more commonly exploited for derivatization. thieme-connect.de The inherent weak basicity of the benzothiazole nitrogen allows for salt formation with strong acids, which can be utilized in purification processes. thieme-connect.de
Synthesis and Characterization of Novel Derivatives for Research Probes
The strategic modification of this compound has led to the creation of novel derivatives, particularly for use as research probes in biological systems.
The synthesis of amide and Schiff base derivatives is a common strategy for functionalizing 2-aminobenzothiazoles. Amides are typically prepared by reacting the amine with an acylating agent. For instance, 2-amino-6-substituted benzothiazoles can be reacted with chloroacetyl chloride to produce chloroacetamide intermediates. nih.gov These intermediates can then be further reacted with nucleophiles like 1,2,4-triazol-3-thiol to create more complex structures. nih.gov
Schiff bases are synthesized through the condensation of the primary amine with various aromatic aldehydes. ijpbs.comresearchgate.net This reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid or base. jocpr.comrdd.edu.iq The resulting imine or azomethine group (-C=N-) is a key feature of these derivatives. jocpr.com
Below is a table summarizing examples of such derivatizations on related benzothiazole cores.
| Derivative Type | Starting Benzothiazole | Reagent | Resulting Compound Type | Key Feature |
| Amide | 2-Amino-6-alkoxybenzothiazole | Chloroacetyl chloride | 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | Intermediate for further substitution nih.gov |
| Schiff Base | 2-Amino-6-chlorobenzothiazole | o-Vanillin | Benzothiazole Schiff's Base | Potential antioxidant activity jocpr.com |
| Schiff Base | 4,6-Difluoro-2-aminobenzothiazole | 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazole-2-amine | Potential antimicrobial agent ijpbs.com |
The functional handles on this compound facilitate its use as a building block for larger, hybrid molecules. The amine group is a common point of attachment for linking the benzothiazole core to other heterocyclic systems or pharmacophores. For example, derivatives of 2-aminobenzothiazole (B30445) have been incorporated into larger structures containing thiazole, triazole, and oxadiazole rings to explore their biological activities. researchgate.netekb.eg This modular approach allows for the combination of different structural motifs to develop compounds with tailored properties, such as agents for targeted cancer therapy or anticonvulsants. nih.govnih.gov
Exploration of Unexpected Reactivity and Side Reactions
In the study of the chemical reactivity and derivatization of "this compound," researchers have encountered several instances of unexpected reactivity and the formation of side products. These occurrences are often dependent on the reaction conditions, the nature of the reagents, and the inherent electronic properties of the benzothiazole core. The interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the activating ethyl group can lead to reaction pathways that deviate from the expected outcomes.
Competing N-Acylation and Ring Acylation
During acylation reactions intended to modify the 6-amino group, the formation of N-acylated products is the primary goal. However, under certain conditions, particularly with Friedel-Crafts type acylations, there is a possibility of competing electrophilic substitution on the benzothiazole ring. The position of this ring acylation can be influenced by the directing effects of the existing substituents. While the 6-amino group is a strong activating group and directs ortho and para, the deactivating effect of the chloro group and the steric hindrance from the 2-ethyl group can lead to a mixture of products.
A common side reaction observed in cyclization reactions of 2-aminobenzothiazoles is N-acetylation when acetic acid is used as a solvent or reagent. This suggests that under acidic conditions, direct acylation of the exocyclic amino group can compete with the desired cyclization pathway.
| Reaction Type | Intended Product | Observed Side Product | Plausible Conditions |
| Acylation | 6-Acylamino-4-chloro-2-ethyl-1,3-benzothiazole | N-acylated derivative and Ring-acylated isomers | Friedel-Crafts conditions, strong Lewis acids |
| Cyclization in Acetic Acid | Fused heterocyclic systems | N-acetyl-4-chloro-2-ethyl-1,3-benzothiazol-6-amine | Refluxing in glacial acetic acid |
Formation of Regioisomers in Electrophilic Substitution
Electrophilic substitution reactions on the benzothiazole ring of this compound can lead to the formation of regioisomers. For instance, in nitration or halogenation reactions, the incoming electrophile is directed by the combined electronic effects of the substituents. The powerful ortho, para-directing influence of the 6-amino group would be expected to direct incoming electrophiles to the 5- and 7-positions. However, the presence of the chloro group at position 4 can influence the regioselectivity, potentially leading to a mixture of 5- and 7-substituted products.
Furthermore, in reactions such as the oxidative cyclization of related phenylthioureas mediated by N-bromosuccinimide, the formation of ring-brominated by-products has been observed. This indicates that under certain oxidative conditions, electrophilic halogenation of the aromatic ring can occur as a competing side reaction.
| Reaction | Expected Product(s) | Potential Side Product(s) | Notes | | --- | --- | --- | | Nitration | 5-Nitro- and 7-Nitro- derivatives | Mixture of regioisomers | The ratio of isomers is dependent on reaction temperature and nitrating agent. | | Bromination | 5-Bromo- and 7-Bromo- derivatives | Ring-brominated by-products | Can be observed during other reactions where a bromine source is present. |
Unexpected Reactions involving the 6-Amino Group
The diazotization of the 6-amino group to form a diazonium salt is a common strategy for further derivatization, such as in the synthesis of azo dyes or for Sandmeyer-type reactions. organic-chemistry.org While this reaction is generally predictable, the stability of the resulting diazonium salt of a benzothiazole derivative can be variable. Unexpected decomposition pathways or coupling reactions can lead to the formation of complex mixtures. For instance, instead of clean substitution, the diazonium group might be replaced by a hydroxyl group from the aqueous medium, or it could lead to the formation of tarry polymerization products under certain pH and temperature conditions.
| Reaction | Intended Intermediate | Potential Unexpected Products | Contributing Factors | | --- | --- | --- | | Diazotization | 4-Chloro-2-ethyl-1,3-benzothiazol-6-yl diazonium salt | 4-Chloro-2-ethyl-1,3-benzothiazol-6-ol, Polymeric tars | Temperature control, pH of the reaction medium, presence of nucleophiles. |
The exploration of these unexpected reactions and side products is crucial for the optimization of synthetic routes and for a deeper understanding of the chemical behavior of substituted benzothiazoles.
Advanced Methodological Developments and Analytical Applications
Development of Novel Synthetic Methodologies Applicable to Benzothiazoles
The synthesis of the benzothiazole (B30560) scaffold is a cornerstone of heterocyclic chemistry, with extensive research focused on developing more efficient, selective, and environmentally benign methods. rsc.orgresearchgate.net While classical methods often involve the condensation of 2-aminothiophenols with various reagents, recent advancements have introduced a range of innovative techniques theoretically applicable to the synthesis of complex derivatives like 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine. mdpi.com
Modern synthetic strategies emphasize green chemistry principles, utilizing alternative energy sources and novel catalytic systems to improve yields and reduce reaction times. nih.gov Microwave irradiation, for instance, has been successfully employed for the rapid, solvent-free synthesis of 2-substituted benzothiazoles by condensing 2-aminothiophenol (B119425) with fatty acids using P4S10 as a catalyst. nih.gov Similarly, ultrasonic irradiation provides another energy-efficient route, as demonstrated in the solvent-free synthesis of 2-arylbenzothiazoles using a MCM-41 supported Cu(OAc)2 catalyst. rsc.org
Catalysis has seen significant innovation. Ionic liquids, such as [bmim]PF6, have been used as recyclable reaction media and catalysts, often in the presence of a metal catalyst like RuCl3, with air serving as a green oxidant. rsc.org Heterogeneous catalysts, like SnP2O7, offer high yields, short reaction times, and the advantage of being easily recovered and reused for multiple cycles. nih.gov Biocatalysts, including commercial laccases, represent a further step towards sustainable synthesis. nih.gov Visible-light-promoted synthesis using blue LEDs under an air atmosphere also presents a modern approach to forming the benzothiazole ring from 2-aminothiophenols and aldehydes. nih.gov
These methodologies offer versatile pathways for creating diverse 2-substituted benzothiazoles, a class to which this compound belongs. rsc.org The choice of method can be tailored based on the desired substitution pattern and the principles of efficiency and sustainability.
| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | P4S10 / Solvent-free | Efficient, rapid, solvent-free | nih.gov |
| Ultrasonic Irradiation | Energy-efficient, enhanced reaction rates | MCM-41 supported Cu(OAc)2 / Solvent-free | High yield, mild conditions | rsc.org |
| Ionic Liquid Catalysis | Green reaction medium, catalyst recyclability | RuCl3 in [bmim]PF6 / Air oxidant | Environmentally friendly, reusable medium | rsc.org |
| Heterogeneous Catalysis | Easy catalyst separation and reuse | SnP2O7 | High yields, short reaction times, reusable catalyst | nih.gov |
| Visible-Light Promotion | Uses light energy to drive the reaction | 12W blue LED / Air atmosphere | Applies to aromatic, heteroaromatic, and aliphatic aldehydes | nih.gov |
| Metal-Free Synthesis | Avoids potentially toxic metal catalysts | Lawesson's reagent | Good to excellent yields for 2-substituted benzothiazoles | rsc.org |
Improvements in Spectroscopic Analysis Techniques
The structural elucidation of benzothiazole derivatives is critically dependent on spectroscopic techniques. Modern advancements in this field allow for precise characterization of molecules like this compound. Key methods include Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and mass spectrometry. core.ac.ukchemistryjournal.in
FT-IR and FT-Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of the molecular structure. core.ac.ukresearchgate.net When experimental data is coupled with theoretical calculations, such as those from Density Functional Theory (DFT), a more detailed and accurate assignment of the vibrational spectra can be achieved. core.ac.ukmdpi.com This combined approach helps to resolve ambiguities and provides a deeper insight into the molecule's bonding features. researchgate.net
NMR spectroscopy, particularly ¹H and ¹³C NMR, remains indispensable for determining the precise connectivity of atoms within the molecule. chemistryjournal.innih.gov The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei. For complex benzothiazole structures, advanced NMR techniques may be employed. The use of computational methods like the Gauge-Independent Atomic Orbital (GIAO) method allows for the theoretical calculation of NMR chemical shifts, which often show good agreement with experimental values and aid in spectral assignment. mdpi.com
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and providing further structural clues. chemistryjournal.in
| Technique | Information Obtained | Advancement/Application | Reference |
|---|---|---|---|
| FT-IR/FT-Raman Spectroscopy | Vibrational frequencies, functional groups | Coupled with DFT calculations for more accurate spectral assignments. | core.ac.ukresearchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Molecular structure, connectivity, electronic environment | Use of the GIAO method for theoretical prediction of chemical shifts. | chemistryjournal.inmdpi.com |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Confirms molecular formula and provides structural evidence. | chemistryjournal.in |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Analyzed with Time-Dependent DFT (TD-DFT) to understand electronic properties. | mdpi.comtandfonline.com |
Advanced Computational Tools and Algorithms for Molecular Studies
Computational chemistry provides powerful tools for investigating the properties of benzothiazole derivatives at the molecular level, complementing experimental research. researchgate.net Density Functional Theory (DFT) is a prominent method used to study the electronic structure, optimized geometry, and reactivity of these compounds. mdpi.comnih.gov DFT calculations can predict various molecular properties, including bond lengths, bond angles, and vibrational frequencies. core.ac.ukmdpi.com
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net This analysis helps in understanding the charge transfer characteristics within the molecule. mdpi.comscirp.org
Other advanced computational analyses include:
Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization and hyperconjugative interactions, providing insights into molecular stability. core.ac.ukscirp.org
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting reactivity. scirp.org
Molecular Docking: This in silico technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netmdpi.com It is crucial in drug discovery for screening compounds and elucidating potential mechanisms of action. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing information on its stability and the nature of the interactions. tandfonline.combiointerfaceresearch.com
These computational tools allow researchers to model and predict the behavior of molecules like this compound, guiding further experimental work. nih.gov
| Computational Tool/Algorithm | Primary Application for Benzothiazoles | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Optimized geometry, vibrational frequencies, reactivity parameters. | mdpi.comnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of chemical reactivity and charge transfer. | HOMO-LUMO energy gap, kinetic stability. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular interactions and stability. | Charge delocalization, hyperconjugative interactions. | core.ac.ukscirp.org |
| Molecular Docking | Prediction of ligand-protein binding. | Binding affinity, interaction modes with biological targets. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulation | Studying the stability and dynamics of molecular complexes. | Stability of ligand-receptor complexes over time. | tandfonline.combiointerfaceresearch.com |
High-Throughput Screening Methodologies for Chemical Libraries (Theoretical Application)
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. A compound such as this compound could theoretically be included in a chemical library for HTS campaigns to identify new lead compounds.
The process begins with the creation of a diverse chemical library, which can contain hundreds of thousands to millions of small molecules. nuvisan.com These libraries are carefully curated to include a wide range of chemical structures, increasing the probability of finding a "hit." The benzothiazole scaffold is a valuable component of such libraries due to its presence in many biologically active molecules. sci-hub.red
In a theoretical HTS workflow, the library containing this compound would be formatted into microtiter plates. nuvisan.com An automated system would then dispense nano- to microliter volumes of each compound into individual wells containing the biological target (e.g., an enzyme or a cell line). A specific assay would be used to measure the effect of the compound on the target. The data generated from the screen—often millions of data points—is analyzed to identify "hits," which are compounds that show significant activity. nuvisan.com These hits then undergo further validation and optimization to develop potential drug candidates.
This methodology allows for the massive parallel testing of compounds, significantly accelerating the early phase of drug discovery. nuvisan.com The inclusion of novel benzothiazole derivatives in HTS libraries is a strategic approach to exploring new chemical space for therapeutic potential.
| Step in HTS Workflow | Description | Relevance to this compound |
|---|---|---|
| 1. Library Generation | A diverse collection of small molecules is synthesized or acquired. | The compound would be included as one of many diverse structures in the library. |
| 2. Assay Development | A robust and sensitive biological assay is created to measure the activity of interest (e.g., enzyme inhibition). | The assay would be designed to detect any potential biological effect of the compound. |
| 3. Automation and Screening | Robotic systems are used to dispense compounds and reagents into microtiter plates for rapid testing. | The compound would be automatically tested against the biological target in a miniaturized format. |
| 4. Data Analysis | Large datasets are analyzed to identify compounds ("hits") that meet predefined activity criteria. | If the compound shows significant activity, it would be identified as a "hit" for further study. |
| 5. Hit Validation | Initial hits are re-tested and confirmed to ensure the activity is real and reproducible. | The activity of the compound would be confirmed through secondary assays. |
Future Research Directions and Theoretical Implications
Unexplored Synthetic Avenues for 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
While classical methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, are well-established, there is considerable scope for exploring more modern, efficient, and environmentally benign strategies for the synthesis of this compound. mdpi.comsemanticscholar.org Future research could focus on adapting contemporary synthetic protocols that offer advantages like mild reaction conditions, high yields, and atom economy. nih.govmdpi.com
One promising area is the use of green chemistry principles. mdpi.com For instance, microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields for the key condensation step. mdpi.com Similarly, the use of water as a solvent presents a green alternative to traditional organic solvents, and its role in facilitating benzothiazole formation has been a subject of recent investigation. researchgate.net Catalyst development is another key avenue; exploring novel metal-based or organocatalysts could provide more efficient and selective pathways, particularly for managing the specific substitution pattern of the target molecule. mdpi.comnih.gov
Below is a comparative table of potential synthetic strategies that warrant investigation.
| Synthetic Strategy | Potential Advantages | Key Research Question | Relevant Precedents |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Can microwave irradiation effectively drive the condensation of a substituted 2-aminothiophenol (B119425) with propionyl chloride or a related precursor? | Microwave-assisted synthesis of various 2-substituted benzothiazoles has been successfully reported. mdpi.com |
| Catalyst-Free Synthesis in Water | Environmentally friendly, cost-effective, simplified workup procedures. | Does the cyclization to form the 4-chloro-2-ethyl-benzothiazole core proceed efficiently in an aqueous medium without a strong acid or metal catalyst? | Water has been shown to play a catalytic role in the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols. researchgate.net |
| Visible-Light Photoredox Catalysis | Metal-free, mild conditions, high functional group tolerance. | Can a photoredox-catalyzed radical mechanism be employed for the cyclization, potentially starting from different precursors? | Visible light-induced reactions of 2-aminothiophenols with aldehydes have been developed as an economic and safe route to benzothiazoles. semanticscholar.orgmdpi.com |
| One-Pot Multicomponent Reactions | High atom economy, operational simplicity, reduced waste generation. | Can a one-pot reaction be designed to assemble the this compound skeleton from simpler, readily available starting materials? | One-pot multicomponent reactions are increasingly used for the efficient synthesis of complex heterocyclic molecules. mdpi.com |
Deeper Understanding of Molecular Interactions and Recognition
The specific substituents on the this compound ring—a chloro group at position 4, an ethyl group at position 2, and an amine group at position 6—are expected to govern its molecular interactions with biological macromolecules. A deeper understanding of these interactions is crucial for elucidating its potential biological activity and for designing future derivatives.
Future research should employ structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to study the binding of this compound to potential protein targets. The electron-withdrawing chloro group and the hydrogen-bond-donating amine group are particularly significant. The chloro group can participate in halogen bonding, while the amine group can act as a key hydrogen bond donor or acceptor. The 2-ethyl group provides a hydrophobic element that can engage in van der Waals interactions within a binding pocket.
Computational docking and molecular dynamics simulations can be used to predict and analyze these interactions in silico. nih.govbiointerfaceresearch.com For example, studies on other substituted benzothiazoles have shown how specific atoms, like a fluorine atom, can form crucial interactions with amino acid residues such as Thr25 and Ser46 in certain enzymes. acs.orgacs.org Similar investigations for this compound could reveal its mechanism of action.
| Structural Feature | Potential Molecular Interaction | Theoretical Implication for Target Recognition | Suggested Experimental/Computational Approach |
| 6-Amine Group | Hydrogen bonding (donor and acceptor), ionic interactions (if protonated). | Key anchoring point in a binding site; critical for selectivity and affinity. | Site-directed mutagenesis of target protein, NMR spectroscopy, molecular dynamics simulations. |
| 4-Chloro Group | Halogen bonding, hydrophobic interactions. | Can provide directional interactions to enhance binding affinity and specificity. | X-ray crystallography of ligand-protein complex, quantum mechanics calculations. |
| 2-Ethyl Group | Hydrophobic interactions, van der Waals forces. | Occupies hydrophobic pockets, influences orientation and conformation within the binding site. | Quantitative Structure-Activity Relationship (QSAR) studies with varying alkyl groups, computational docking. |
| Benzothiazole Core | π-π stacking, hydrophobic interactions. | Planar structure allows for stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. | Fluorescence quenching assays, molecular docking studies. |
Predictive Modeling and Artificial Intelligence in Benzothiazole Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. ajrconline.orgnih.gov These technologies can be powerfully applied to the study of this compound and its analogs. Predictive modeling can be used to forecast various properties, including biological activity, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity, thereby guiding the synthesis of more promising derivatives. nih.govbiointerfaceresearch.comresearchgate.net
| AI/ML Application | Objective | Potential Impact on Research | Example of Technology |
| QSAR Modeling | Predict the biological activity of derivatives based on their structural features. | Prioritize the synthesis of compounds with the highest predicted potency. | Support Vector Machines (SVM), Random Forest. nih.gov |
| ADME/Toxicity Prediction | Forecast the pharmacokinetic and safety profiles of new analogs in silico. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early. | Deep learning neural networks trained on experimental ADME data. biointerfaceresearch.com |
| AI-Powered Retrosynthesis | Propose novel and optimized synthetic pathways. | Discover more efficient, cost-effective, and sustainable ways to produce the compound. | AI systems that analyze reaction databases to plan synthetic routes. drugtargetreview.com |
| Generative Chemistry | Design novel molecules with desired properties around the core scaffold. | Expand the chemical space and identify new lead compounds with improved characteristics. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). |
Integration of Multidisciplinary Approaches in Chemical Biology Research
To fully understand the biological significance of this compound, an integrated, multidisciplinary approach is essential. Chemical biology, which lies at the intersection of chemistry and biology, provides the tools and strategies to probe biological systems with chemical probes. hilarispublisher.com This compound could serve as a valuable chemical tool to investigate specific biological pathways or protein functions.
Future research should involve collaborations between synthetic chemists, biochemists, cell biologists, and computational scientists. For example, chemists can synthesize derivatized versions of the molecule that incorporate fluorescent tags or photo-crosslinking groups. These probes can then be used by biologists to identify cellular targets, map binding sites, and visualize the compound's subcellular localization. hilarispublisher.com
Furthermore, systems biology approaches, such as proteomics and transcriptomics, can be used to analyze the global cellular response to treatment with this compound. This can help to identify the pathways and networks that are modulated by the compound, providing crucial insights into its mechanism of action beyond a single target.
Challenges and Opportunities in the Academic Study of Substituted Benzothiazoles
The academic study of specific substituted benzothiazoles like this compound presents both challenges and opportunities. A significant challenge is often the synthesis, especially achieving specific substitution patterns with high regioselectivity and yield. mdpi.com Overcoming these synthetic hurdles is a key opportunity for innovation in organic chemistry methodology. nih.gov
Another challenge is the deconvolution of the precise mechanism of action. The benzothiazole scaffold is known to interact with a wide range of biological targets, and identifying the specific target(s) responsible for a given biological effect can be complex. nih.govresearchgate.net However, this promiscuity also represents an opportunity, suggesting that the scaffold is "privileged" and can be adapted to target various enzymes or receptors.
There is a substantial opportunity to develop this compound as a chemical probe for basic research, helping to elucidate biological processes. Furthermore, the exploration of its structure-activity relationships (SAR) can contribute fundamental knowledge to the field of medicinal chemistry, guiding the design of future therapeutic agents. researchgate.net The scientific community has an opportunity to create more sustainable and effective synthetic methods and to embrace new technologies to better understand the vast potential of these compounds. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine, and what critical reaction parameters must be monitored?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a benzothiazole core can be functionalized using substituted phenacyl bromides under reflux in ethanol with sodium acetate as a base. Key parameters include reaction time (7–24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification involves recrystallization from methanol or ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm C-Cl (693 cm⁻¹), NH₂ (3140–3550 cm⁻¹), and C=N (1621 cm⁻¹) stretches .
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.46–8.2 ppm), while NH groups resonate near δ 4.2 ppm. Integration ratios validate substituent positions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for analogs) and fragmentation patterns confirm molecular weight and functional groups .
Q. How should researchers handle purification and long-term storage to ensure compound stability?
- Methodological Answer : After synthesis, vacuum filtration and recrystallization from methanol or ethanol-water mixtures remove impurities. For storage, keep the compound in amber vials under anhydrous conditions (desiccator) at 4°C to prevent hydrolysis or oxidation. Purity should be rechecked via HPLC (C18 column, ACN:MeOH mobile phase) after prolonged storage .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up, particularly in mitigating side reactions like over-alkylation?
- Methodological Answer :
- Use controlled addition of alkylating agents (e.g., ethyl halides) to avoid excess reagent.
- Employ catalysts like NaH or K₂CO₃ to enhance regioselectivity.
- Monitor reaction progress via TLC (silica gel, ACN:MeOH 1:1) to terminate the reaction at >90% conversion. Scale-up trials should prioritize inert atmospheres (N₂/Ar) to suppress oxidation .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Methodological Answer :
- Assay Standardization : Compare MIC values under consistent conditions (e.g., broth microdilution vs. agar diffusion).
- Purity Validation : Use HPLC-MS to rule out impurities influencing activity.
- Structural Analogs : Test derivatives (e.g., fluoro or nitro substitutions) to isolate pharmacophore contributions. For example, chloro substituents enhance membrane permeability but may increase cytotoxicity .
Q. How do substituents (e.g., chloro, ethyl) influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Cl : Activates the benzothiazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position.
- Ethyl Group : Introduces steric hindrance, limiting reactivity at the 2-position. DFT calculations (e.g., HOMO-LUMO gaps) predict sites for Suzuki-Miyaura coupling. Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C confirms regioselectivity .
Q. What computational approaches are suitable for predicting target interactions (e.g., with topoisomerase II or microbial enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 5GWK for topoisomerase II) to map binding poses.
- MD Simulations : Analyze stability of ligand-enzyme complexes (GROMACS, AMBER) over 100-ns trajectories.
- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to guide analog design .
Q. How can researchers design a structure-activity relationship (SAR) study to identify key functional groups for antimicrobial activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-F, 4-NO₂, 2-CH₃) using methods in .
- Activity Testing : Use standardized MIC assays against S. aureus and E. coli.
- Data Analysis : Apply multivariate regression to link substituent properties (logP, polar surface area) to activity. Cl-substituted analogs typically show 2–4× higher potency than ethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
